
Oleic acid, diisopropanolamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleic acid, diisopropanolamine salt, is a chemical compound formed by the reaction of oleic acid with diisopropanolamine. Oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils. Diisopropanolamine is an organic compound used as an emulsifier, stabilizer, and chemical intermediate. The resulting salt combines the properties of both components, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oleic acid, diisopropanolamine salt, typically involves the neutralization reaction between oleic acid and diisopropanolamine. The reaction can be represented as follows:
C18H34O2+C6H15NO2→C18H33O2NC6H15O2+H2O
In this reaction, oleic acid (C₁₈H₃₄O₂) reacts with diisopropanolamine (C₆H₁₅NO₂) to form the salt and water. The reaction is typically carried out at room temperature with stirring to ensure complete mixing and reaction of the components.
Industrial Production Methods
In industrial settings, the production of this compound, involves similar principles but on a larger scale. The process may include:
Mixing: Oleic acid and diisopropanolamine are mixed in the desired stoichiometric ratio.
Reaction: The mixture is allowed to react at controlled temperatures, often with continuous stirring.
Purification: The resulting product is purified to remove any unreacted starting materials and by-products. This may involve filtration, washing, and drying steps.
Analyse Des Réactions Chimiques
Types of Reactions
Oleic acid, diisopropanolamine salt, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The salt can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH
Propriétés
Numéro CAS |
38618-12-1 |
|---|---|
Formule moléculaire |
C18H34O2.C6H15NO2 C24H49NO4 |
Poids moléculaire |
415.6 g/mol |
Nom IUPAC |
1-(2-hydroxypropylamino)propan-2-ol;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C6H15NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-5(8)3-7-4-6(2)9/h9-10H,2-8,11-17H2,1H3,(H,19,20);5-9H,3-4H2,1-2H3/b10-9-; |
Clé InChI |
QZNJFNVUPYDXHR-KVVVOXFISA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CC(CNCC(C)O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)O.CC(CNCC(C)O)O |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



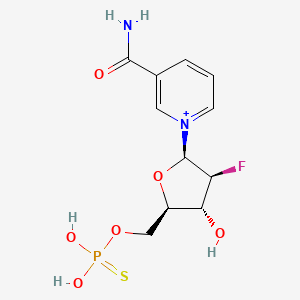
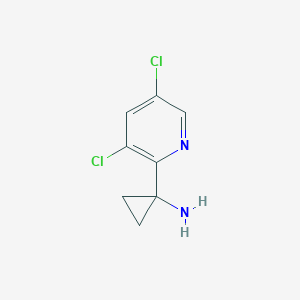
![1,1,1-Trifluoro-3-[(3-pyridylamino)methylidene]pentane-2,4-dione](/img/structure/B12839341.png)
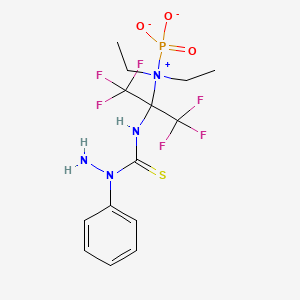
![2-Oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B12839351.png)
![3-[(Difluoromethyl)sulphanyl]phenyl methyl ether](/img/structure/B12839353.png)


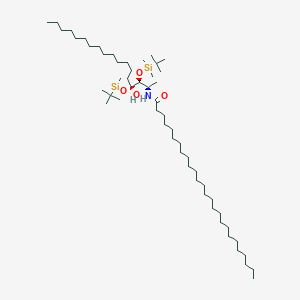
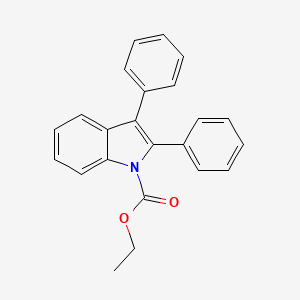


![7-Chloro-6-fluoro-3,4,4a,8a-tetrahydro-2H-benzo[b][1,4]oxazine](/img/structure/B12839383.png)
